molecular formula C10H14N2O2 B13340407 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13340407
M. Wt: 194.23 g/mol
InChI Key: PHUSSNZZTIBEJB-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a cyclobutylmethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: These compounds share the cyclobutyl ring structure and exhibit similar chemical reactivity.

    Pyrazole derivatives: Compounds with a pyrazole ring, such as 1H-pyrazole-4-carboxylic acid, have comparable properties and applications.

Uniqueness

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of the cyclobutylmethyl group and the pyrazole ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(cyclobutylmethyl)-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-12(11-7)5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,13,14)

InChI Key

PHUSSNZZTIBEJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2CCC2

Origin of Product

United States

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